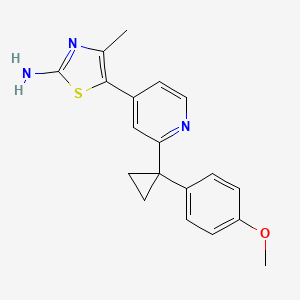

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine

Description

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine (CAS: 1395492-75-7) is a thiazole-pyridine hybrid compound with a molecular formula of C₁₉H₁₉N₃OS and a molecular weight of 337.45 g/mol . The structure features a 4-methoxyphenyl-substituted cyclopropyl group attached to a pyridine ring, which is further linked to a 4-methylthiazol-2-amine moiety. This compound is synthesized via multi-step protocols, including cyclopropane ring formation and coupling reactions, as exemplified by one-pot methods using cyclopropylamine and 4-methoxybenzaldehyde in dioxane under reflux conditions .

Properties

IUPAC Name |

5-[2-[1-(4-methoxyphenyl)cyclopropyl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-17(24-18(20)22-12)13-7-10-21-16(11-13)19(8-9-19)14-3-5-15(23-2)6-4-14/h3-7,10-11H,8-9H2,1-2H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCIVUYELXXNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Cyclopropyl Group: This step involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazomethane or Simmons-Smith reagent.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Pyridine Ring Formation: The pyridine ring can be constructed using various methods, including the Chichibabin synthesis or the Hantzsch pyridine synthesis.

Coupling Reactions: The final step involves coupling the cyclopropyl, thiazole, and pyridine moieties using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Biological Activity

5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The presence of the methoxyphenyl group and the cyclopropyl ring contributes to its unique biological profile.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor effects. A study demonstrated that compounds with similar thiazole structures showed cytotoxicity against various cancer cell lines, including glioblastoma and melanoma. For instance, compounds with methyl substitutions on the phenyl ring enhanced their activity, suggesting that the structural configuration plays a crucial role in their effectiveness against cancer cells .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 1 | U251 (glioblastoma) | < 10 |

| Compound 2 | WM793 (melanoma) | < 30 |

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored through various studies. For example, certain thiazole-integrated compounds were found to eliminate tonic extensor phases in animal models, showcasing their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents significantly influences anticonvulsant efficacy.

3. Antioxidant Activity

The antioxidant capacity of similar thiazole compounds has been evaluated using standard assays such as DPPH scavenging and superoxide radical inhibition. These studies revealed that compounds with thiazole rings exhibit considerable free radical scavenging activity, indicating their potential in preventing oxidative stress-related diseases .

The biological activity of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine is primarily attributed to its interaction with various molecular targets:

- Cell Signaling Pathways : Thiazole derivatives often modulate signaling pathways involved in cell proliferation and apoptosis, such as the Bcl-2 family proteins.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes associated with tumor growth and metastasis.

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiazole derivatives and tested their anticancer properties against breast cancer cell lines. Among these, one derivative demonstrated an IC50 value significantly lower than that of doxorubicin, indicating superior efficacy. Molecular dynamics simulations suggested that this compound interacts predominantly through hydrophobic contacts with target proteins .

Case Study 2: Anticonvulsant Screening

In another investigation, a series of thiazole-based compounds were screened for anticonvulsant activity using the pentylenetetrazol (PTZ) model in rodents. The results showed that specific structural modifications led to enhanced protective effects against seizures, underscoring the importance of chemical design in drug development for neurological disorders .

Q & A

Basic: What synthetic methodologies are recommended for constructing the cyclopropane and thiazole moieties in this compound?

The synthesis of the cyclopropane ring can be achieved via [1,3]-dipolar cycloaddition or Simmons–Smith reactions , as demonstrated in analogous systems (e.g., cyclopropanation of 4-methoxyphenyl derivatives using diethylzinc and diiodomethane) . For the thiazole core, cyclocondensation of thiourea intermediates with α-halo ketones (e.g., chloroacetyl chloride) in the presence of triethylamine or DMF is effective, as seen in the synthesis of 5-(pyridin-4-yl)thiadiazole-2-amine derivatives . Key steps include:

- Cyclopropane formation : Use of iodomethane and sodium hydroxide for ring closure.

- Thiazole assembly : Reaction of pyridinyl-substituted thiosemicarbazides with concentrated sulfuric acid or POCl3 .

Advanced: How can discrepancies in reported bioactivity data for structurally related thiazoles inform mechanistic studies of this compound?

Conflicting bioactivity data (e.g., antitumor vs. antimicrobial potency in similar compounds) often arise from assay variability (e.g., cell line specificity) or stereochemical impurities . To resolve this:

- Perform orthogonal assays (e.g., kinase inhibition profiling alongside cytotoxicity screens) .

- Validate purity via HPLC-coupled mass spectrometry to rule out byproduct interference .

- Conduct molecular docking to compare binding modes with homologous targets (e.g., EGFR kinase for antitumor activity) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH3) and pyridinyl protons (δ 8.2–8.6 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopropane-pyridinyl junction, as shown for 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine (bond angles: 18.2°–30.3° between rings) .

- IR spectroscopy : Confirm thiazole C=N stretches (~1600 cm<sup>−1</sup>) and amine N-H vibrations (~3300 cm<sup>−1</sup>) .

Advanced: What computational approaches are suitable for predicting the pharmacokinetic profile of this compound?

- QSAR modeling : Use descriptors like logP (for lipophilicity) and topological polar surface area (TPSA) to predict blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Assess stability of the cyclopropane ring under physiological pH (e.g., 72-hour simulations in explicit solvent) .

- ADMET prediction : Leverage tools like SwissADME to evaluate CYP450 metabolism risks, guided by methoxyphenyl substituents .

Advanced: How can researchers optimize reaction yields during scale-up synthesis of the thiazole core?

Low yields in cyclization steps often stem from side reactions (e.g., over-oxidation). Mitigation strategies include:

- Catalyst screening : Replace H2SO4 with milder agents like polyphosphoric acid to suppress byproducts .

- Solvent optimization : Use DMF:EtOH (3:1) to enhance solubility of pyridinyl intermediates .

- Stepwise purification : Isolate the thiosemicarbazide precursor via column chromatography before cyclization .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

- Kinase inhibition : Screen against a panel of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .

- Antimicrobial susceptibility testing : Employ broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and fungal strains .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How can stereoelectronic effects of the methoxyphenyl group influence this compound’s reactivity?

The electron-donating methoxy group stabilizes the cyclopropane ring through conjugative effects , as seen in analogous 4-methoxyphenylpyrazoles . Computational studies (e.g., NBO analysis) reveal enhanced resonance stabilization (~5 kcal/mol) compared to non-substituted analogs. Experimental validation via Hammett plots (σpara = −0.27) can quantify substituent effects on reaction rates .

Basic: What safety precautions are essential when handling intermediates like chloroacetyl chloride during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles; neutralize spills with sodium bicarbonate .

- First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.